![molecular formula C14H11ClN2O5S B2697353 Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate CAS No. 1333827-53-4](/img/structure/B2697353.png)
Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate
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Overview
Description
“Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a sulfonyl group (-SO2-), an amide group (CONH2), and an ester group (COOCH3). The presence of these functional groups would significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide and ester groups might be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide, sulfonyl, and ester groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate serves as a key intermediate in the synthesis of various chemical compounds. Its applications in scientific research primarily revolve around its role in synthetic chemistry, including the synthesis of indapamide derivatives for potential anticancer activities and the development of novel compounds with antimicrobial properties. For instance, derivatives of this compound have been synthesized to evaluate their pro-apoptotic activity against cancer cell lines, demonstrating significant potential as anticancer agents (Yılmaz et al., 2015). Additionally, research has focused on creating new molecules for potential use as antimicrobial agents and inhibitors of penicillin-binding proteins, highlighting its utility in developing new therapeutic agents (Murugavel et al., 2016).
Role in Material Science
Beyond its applications in medicinal chemistry, the chemical properties of Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate and its derivatives are explored in material science, particularly in the synthesis of polymers. Studies have been conducted on sulfide and sulfoxide-based poly(ether-amide)s, where derivatives of this compound were used to synthesize novel polymer materials with promising thermal stability and solubility properties (Shockravi et al., 2006). These materials could have applications in various fields, including coatings, adhesives, and potentially in electronic devices due to their unique chemical and physical properties.
Environmental Impact Studies
Furthermore, the compound's derivatives have been studied for their environmental impact, particularly in relation to water quality. Research on sulfometuron methyl, a related compound, has assessed its effect on groundwater and stream quality in specific ecosystems, demonstrating minimal adverse effects when applied at regulated doses, thus providing insights into the environmental safety of using such chemicals in agricultural practices (Neary & Michael, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[(2-chloropyridine-4-carbonyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5S/c1-22-14(19)10-4-2-3-5-11(10)23(20,21)17-13(18)9-6-7-16-12(15)8-9/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJXNNDIEWHTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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